1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Descripción
The compound 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups. The urea linkage connects the triazine moiety to a 2-(trifluoromethyl)phenyl group. The pyrrolidine and trifluoromethyl groups may enhance lipophilicity and metabolic stability, respectively, influencing bioavailability and target binding .
Propiedades
IUPAC Name |
1-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-14(25-16)26-8-4-5-9-26)10-21-15(27)22-12-7-3-2-6-11(12)17(18,19)20/h2-3,6-7H,4-5,8-10H2,1H3,(H2,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBLEJIJCRIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with the triazine ring.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the triazine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Cancer Therapy
Research indicates that compounds similar to 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies on related urea derivatives have shown effectiveness against the National Cancer Institute's 60 human cancer cell lines, highlighting their potential as anticancer agents .
Kinase Inhibition
This compound has been identified as a potential inhibitor of TrkA kinase, which plays a crucial role in pain signaling pathways and cancer progression. Inhibiting TrkA can lead to reduced pain sensation and may provide therapeutic benefits in treating chronic pain conditions and certain cancers .
Neurodegenerative Diseases
The inhibition of TrkA kinase also suggests potential applications in neurodegenerative diseases where nerve growth factor signaling is disrupted. By modulating this pathway, the compound may help in managing conditions such as Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Properties
Initial studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions like Sjögren's syndrome and endometriosis where inflammation plays a key role .
Antiproliferative Activity
A study synthesized a series of urea derivatives similar to the compound and tested their antiproliferative activity against various cancer cell lines. Compounds with specific structural modifications demonstrated significant growth inhibition, suggesting that the structural components of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea could be optimized for enhanced efficacy .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Therapy | Inhibition of cell proliferation | Reduced tumor growth |
| Pain Management | Modulation of pain signaling | Alleviation of chronic pain |
| Neuroprotection | Targeting neurotrophic factors | Potential delay in neurodegeneration |
| Anti-inflammatory Effects | Reduction of inflammatory mediators | Relief from symptoms of inflammatory diseases |
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include sulfonylurea herbicides (e.g., triasulfuron, prosulfuron) and urea-linked triazine derivatives (e.g., bis-morpholino-triazines). Key structural differences and their implications are outlined below:
Functional Implications
- Herbicidal Activity: Unlike sulfonylureas (e.g., triasulfuron), the target compound lacks a sulfonyl/sulfamoyl group, suggesting a divergent mechanism of action, possibly targeting non-ALS enzymes or kinases .
- Solubility: The hydroxymethyl group in the bis-morpholino analog improves aqueous solubility , whereas the target compound’s pyrrolidine and trifluoromethyl groups may reduce solubility, necessitating formulation adjustments.
Actividad Biológica
The compound 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine. The compound is synthesized by reacting the triazine derivative with a urea derivative containing a trifluoromethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this triazine derivative. The compound has shown significant inhibitory effects on various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against A549 (lung adenocarcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxic effects .
A structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against a range of bacterial strains. Results indicated that it possesses broad-spectrum antibacterial activity:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 µg/mL, demonstrating significant antibacterial efficacy .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may modulate the PI3K/mTOR pathway, which is crucial in cancer cell metabolism and growth regulation .
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a xenograft model using HCT116 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile Evaluation : Toxicological assessments indicated that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses .
Q & A
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Spectroscopy :
- NMR : Confirm the presence of the pyrrolidine N–CH group (~3.5–4.0 ppm) and urea NH protons (~8.5–9.5 ppm).
- HRMS : Validate molecular weight (e.g., [M+H] for CHFNO: expected m/z 432.1682) .
- Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .
How should researchers design experiments to investigate this compound’s interaction with biological targets like kinases or GPCRs?
Q. Advanced
- Target selection : Prioritize kinases or GPCRs with known sensitivity to triazine/urea scaffolds (e.g., VEGFR2 or serotonin receptors) .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity ().
- Functional assays :
- For kinases: Monitor phosphorylation inhibition via Western blot or ELISA.
- For GPCRs: Measure cAMP accumulation or calcium flux in transfected cell lines .
- Competitive studies : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to confirm target specificity .
What are the challenges in optimizing the solubility and bioavailability of this compound for in vivo studies?
Q. Advanced
- Solubility enhancement :
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes. Aqueous formulations of similar triazine-urea derivatives have been patented for improved solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to increase hydrophilicity .
- Bioavailability testing :
- Conduct pharmacokinetic studies in rodents to measure plasma half-life () and oral bioavailability (%F).
- Monitor metabolite formation via LC-MS/MS to identify degradation pathways .
How can computational methods aid in predicting the toxicity profile of this compound?
Q. Advanced
- In silico toxicology :
- Use tools like Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and hERG channel inhibition.
- Focus on the trifluoromethyl group, which may confer metabolic stability but could generate toxic fluoroacetate metabolites .
- Metabolic simulations : Employ CYP450 isoform docking (e.g., CYP3A4) to identify potential reactive intermediates .
- Comparative analysis : Cross-reference with toxicity data of structurally related compounds, such as triasulfuron (a triazine herbicide with known ecotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
